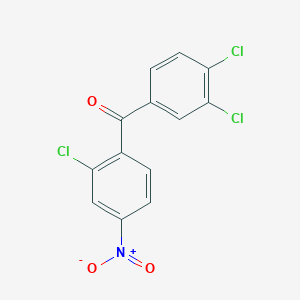

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone

Beschreibung

(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is a diaryl ketone derivative featuring two substituted aromatic rings. The first ring is substituted at the 2-position with chlorine and the 4-position with a nitro group, while the second ring contains 3,4-dichloro substitutions.

Eigenschaften

IUPAC Name |

(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFUZRHVSFNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

Reduction: The nitro group in (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro substituents can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: (2-amino-4-nitrophenyl)(3,4-dichlorophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic ketone structures.

Wirkmechanismus

The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets through its nitro and chloro substituents, which can form reactive intermediates. These intermediates can interact with proteins, DNA, or other cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone:

| Compound Name | Substituents | Key Features | CAS Number | Source |

|---|---|---|---|---|

| (4-Chloro-3-nitrophenyl)(4-chlorophenyl)methanone | 4-Cl, 3-NO₂ (Ring 1); 4-Cl (Ring 2) | Nitro and chloro groups in adjacent positions; high halogen density. | 31431-17-1 | |

| Dimeclophenone | 4-Cl (Ring 1); 3,6-di-OCH₃, 4-O(CH₂)₂-morpholine (Ring 2) | Polar substituents (methoxy, morpholine) enhance solubility. | 31848018 | |

| 4-(4-Chlorophenoxy)phenylmethanone | 4-Cl-phenoxy (Ring 1); 3,4-di-OCH₃ (Ring 2) | Phenoxy linker and methoxy groups reduce lipophilicity. | 179552-11-5 | |

| 2,4'-Difluorobenzophenone | 2-F (Ring 1); 4-F (Ring 2) | Fluorine’s electronegativity alters electronic properties vs. Cl/NO₂. | 342-25-6 |

Physicochemical Properties

- Lipophilicity (LogP): Compounds with 3,4-dichlorophenyl and nitro groups (e.g., ’s intermediates) exhibit LogP > 5, indicating high lipophilicity and poor aqueous solubility . Dimeclophenone’s polar groups (morpholine, methoxy) likely reduce LogP, improving solubility for pharmaceutical use . Fluorinated analogues (e.g., 2,4'-Difluorobenzophenone) may have lower LogP due to smaller atomic size and weaker hydrophobicity compared to Cl/NO₂ .

- Thermal Stability: Nitrated benzophenones (e.g., CAS 31431-17-1) may exhibit lower thermal stability due to nitro group reactivity, whereas methoxy-substituted derivatives (e.g., Dimeclophenone) are more stable .

Biologische Aktivität

The compound (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone , often referred to as a derivative of methanone, has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and case studies related to this compound, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone typically involves multiple steps that include nitration and chlorination reactions. For instance, one method includes the reaction of 2-chloro-4-nitrophenol with 3,4-dichlorobenzoyl chloride under controlled conditions to yield the desired product. The reaction conditions can significantly affect the yield and purity of the compound.

Antimicrobial Activity

Research indicates that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of nitro and chloro groups enhances its reactivity with cellular targets, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown activity against alpha-amylase and acetylcholinesterase, which are critical in carbohydrate metabolism and neurotransmission, respectively. This inhibition suggests potential applications in managing diabetes and neurodegenerative diseases.

The biological activity of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is primarily attributed to its ability to bind with specific enzymes and receptors within cells. The nitro group is known to enhance electron affinity, facilitating interactions with nucleophilic sites on proteins. This interaction can lead to enzyme inhibition or alteration of signaling pathways that promote cell survival or proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of nitrophenolic compounds highlighted the antimicrobial efficacy of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to traditional antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Anticancer Activity

In a recent study focusing on the anticancer effects of various methanones, (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.